3-chloro-6-(4-methyl-1H-pyrazol-1-yl)pyridazine
Overview
Description
3-chloro-6-(4-methyl-1H-pyrazol-1-yl)pyridazine is a useful research compound. Its molecular formula is C8H7ClN4 and its molecular weight is 194.62 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole and pyrazole derivatives, have been reported to interact with a broad range of biological targets . These targets include various enzymes, receptors, and proteins involved in critical biological processes.
Mode of Action
Based on the known activities of related compounds, it can be inferred that this compound may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic interactions .
Biochemical Pathways
Related compounds have been shown to influence a variety of biochemical pathways, including those involved in inflammation, tumor growth, diabetes, allergies, and various infectious diseases .
Pharmacokinetics
The compound’s solubility, molecular weight, and other physical and chemical properties suggest that it may have reasonable bioavailability .
Result of Action
Related compounds have been shown to exert a variety of biological effects, including antibacterial, antifungal, anti-inflammatory, and antitumor activities .
Action Environment
The action, efficacy, and stability of 3-chloro-6-(4-methyl-1H-pyrazol-1-yl)pyridazine are likely to be influenced by various environmental factors. These may include the pH of the environment, the presence of other molecules or ions, and the temperature .
Biological Activity
3-Chloro-6-(4-methyl-1H-pyrazol-1-yl)pyridazine is an organic compound with significant potential in medicinal chemistry due to its unique structure and biological activity. This article explores its biological properties, mechanisms of action, and potential applications in drug development.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 194.62 g/mol. It features a pyridazine core substituted with a chlorine atom at the third position and a 4-methyl-1H-pyrazol group at the sixth position. This structural configuration is critical for its biological activity, particularly in inhibiting specific enzymes and interacting with cellular targets.
Anticancer Properties
Research indicates that this compound exhibits anticancer activity against various cancer cell lines. Studies have shown that compounds with similar pyrazole structures can inhibit the growth of several types of cancer, including lung, brain, colorectal, and breast cancers . The compound's ability to induce cytotoxic effects suggests it may serve as a promising candidate for further development in cancer therapeutics.
Enzyme Inhibition
One of the notable biological activities of this compound is its potential as an inhibitor of cytochrome P450 enzymes , particularly CYP1A2, which plays a crucial role in drug metabolism. This inhibition could lead to significant implications for drug-drug interactions, making it important for pharmaceutical applications.
Interaction with Biological Macromolecules
The compound has also been studied for its DNA binding capabilities and interactions with other biological macromolecules. These interactions are essential for understanding its mechanism of action and potential therapeutic applications.
The precise mechanism by which this compound exerts its biological effects is still under investigation. Preliminary data suggest that it may interact with various protein kinases and enzymes involved in cellular signaling pathways. Understanding these interactions will be critical for elucidating the compound's full therapeutic potential.
Comparative Analysis
To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Molecular Formula | Key Features |
---|---|---|
3-Chloro-6-(1H-pyrazol-1-yl)pyridazine | C₇H₅ClN₄ | Lacks methyl substitution on pyrazole |
3-Chloro-6-(4-iodo-1H-pyrazol-1-yl)pyridazine | C₈H₇ClN₄I | Contains iodine instead of methyl |
3-Chloro-6-(2-methyl-1H-pyrazol-4-yl)pyridazine | C₈H₇ClN₄ | Different methyl position on pyrazole |
3-Chloro-6-(phenyl)-pyridazine | C₉H₈ClN₄ | Substituted phenyl group instead of pyrazole |
The unique combination of halogenation and pyrazole substitution in this compound may confer distinct pharmacological properties compared to its analogs.
Case Studies
A recent study evaluated the anticancer properties of several pyrazole derivatives, including those similar to this compound. The results demonstrated significant antiproliferative activity against breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2) . These findings support the potential use of this compound in developing new anticancer therapies.
Properties
IUPAC Name |
3-chloro-6-(4-methylpyrazol-1-yl)pyridazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN4/c1-6-4-10-13(5-6)8-3-2-7(9)11-12-8/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXHCOBFCXNSJGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)C2=NN=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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